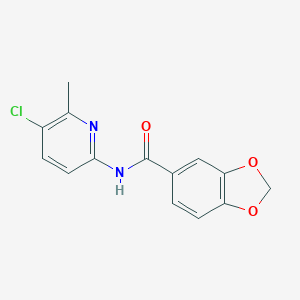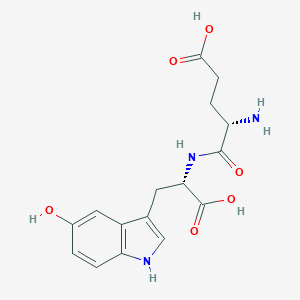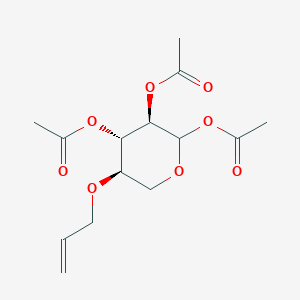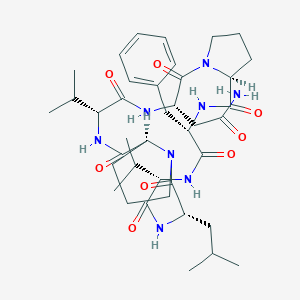
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that is widely used in scientific research. It is a selective inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In recent years, there has been a growing interest in the use of PARP inhibitors as a potential treatment for cancer.
Mechanism of Action
The mechanism of action of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves the inhibition of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide enzymes. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide enzymes are involved in DNA repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, as they are more dependent on N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide for survival.
Biochemical and Physiological Effects:
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide activity in vitro and in vivo, leading to the accumulation of DNA damage and cell death. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors have also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is its selectivity for N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide enzymes. This allows for specific inhibition of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide activity without affecting other cellular processes. However, one limitation of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors is that they may not be effective in all types of cancer. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors are most effective in cancers with defects in DNA repair pathways, such as those found in BRCA1/2-mutated cancers.
Future Directions
There are several future directions for the use of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and other N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors in cancer treatment. One direction is the development of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors that are more potent and selective than current inhibitors. Another direction is the investigation of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors in combination with other cancer therapies, such as immunotherapy. Additionally, N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors are being investigated as a potential treatment for other diseases, such as neurodegenerative disorders. Overall, the use of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors in cancer treatment and other diseases holds great promise for the future of medicine.
Synthesis Methods
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step is the synthesis of 5-chloro-6-methylpyridin-2-amine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the desired compound. The synthesis process has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied in scientific research. It is primarily used as a tool compound to study the role of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide in DNA repair and cancer biology. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors have been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as those found in BRCA1/2-mutated cancers. Therefore, N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors are being investigated as a potential treatment for various types of cancer.
properties
Product Name |
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-8-10(15)3-5-13(16-8)17-14(18)9-2-4-11-12(6-9)20-7-19-11/h2-6H,7H2,1H3,(H,16,17,18) |
InChI Key |
TVHIYGOKPIYIHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)